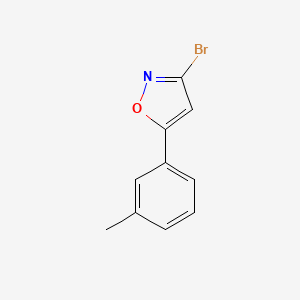
Bis(2,4,6-trichlorobenzoyl) Peroxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2,4,6-trichlorobenzoyl) Peroxide: is an organic peroxide compound known for its strong oxidizing properties. It is commonly used as an initiator in polymerization reactions and as a crosslinking agent in various industrial applications. The compound is characterized by its high reactivity and ability to decompose, releasing free radicals that drive chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2,4,6-trichlorobenzoyl) Peroxide typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with hydrogen peroxide in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature conditions to ensure the stability of the peroxide compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for precise control over reaction parameters, ensuring consistent product quality. The compound is often produced in a solvent medium to facilitate handling and storage.
化学反応の分析
Types of Reactions: Bis(2,4,6-trichlorobenzoyl) Peroxide undergoes various types of chemical reactions, including:
Oxidation: The compound can oxidize organic substrates, converting them into more oxidized forms.
Decomposition: Upon heating, it decomposes to release free radicals, which can initiate polymerization reactions.
Substitution: It can participate in substitution reactions where the peroxide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include hydrogen peroxide and organic solvents such as tetrahydrofuran.
Decomposition: Typically occurs at elevated temperatures, often in the presence of a catalyst.
Substitution: Reactions are carried out in the presence of nucleophiles under mild conditions.
Major Products Formed:
Oxidation: Produces oxidized organic compounds.
Decomposition: Generates free radicals and initiates polymer chains.
Substitution: Yields substituted benzoyl derivatives.
科学的研究の応用
Chemistry: Bis(2,4,6-trichlorobenzoyl) Peroxide is widely used as an initiator in the polymerization of monomers to form polymers. It is also employed in the synthesis of various organic compounds through oxidation and substitution reactions.
Biology: In biological research, the compound is used to study oxidative stress and its effects on cellular processes. It serves as a model compound to investigate the mechanisms of oxidative damage in biological systems.
Medicine: The compound’s oxidative properties are explored in the development of antimicrobial agents and in the study of oxidative stress-related diseases.
Industry: Industrially, this compound is used in the production of plastics, rubbers, and other polymeric materials. It is also utilized in the crosslinking of silicone rubbers and other elastomers.
作用機序
The mechanism of action of Bis(2,4,6-trichlorobenzoyl) Peroxide involves the generation of free radicals upon decomposition. These free radicals initiate chain reactions in polymerization processes, leading to the formation of long polymer chains. The compound’s oxidative properties also enable it to oxidize organic substrates, altering their chemical structure and reactivity.
類似化合物との比較
Bis(2,4-dichlorobenzoyl) Peroxide: Similar in structure but with fewer chlorine atoms, leading to different reactivity and stability.
Benzoyl Peroxide: A widely used peroxide with similar applications but different reactivity due to the absence of chlorine atoms.
Di-tert-butyl Peroxide: Another organic peroxide used as an initiator, but with different thermal stability and decomposition characteristics.
Uniqueness: Bis(2,4,6-trichlorobenzoyl) Peroxide is unique due to its high chlorine content, which enhances its oxidative properties and reactivity. This makes it particularly effective in applications requiring strong oxidizing agents and efficient polymerization initiators.
特性
分子式 |
C14H4Cl6O4 |
|---|---|
分子量 |
448.9 g/mol |
IUPAC名 |
(2,4,6-trichlorobenzoyl) 2,4,6-trichlorobenzenecarboperoxoate |
InChI |
InChI=1S/C14H4Cl6O4/c15-5-1-7(17)11(8(18)2-5)13(21)23-24-14(22)12-9(19)3-6(16)4-10(12)20/h1-4H |
InChIキー |
DQOLICMHPAWPKG-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C(=C1Cl)C(=O)OOC(=O)C2=C(C=C(C=C2Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Methoxymethoxy)ethyl]-3-methylbenzene](/img/structure/B13681490.png)






![5-(Methylthio)-2-(m-tolyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B13681557.png)






